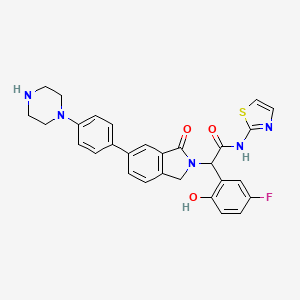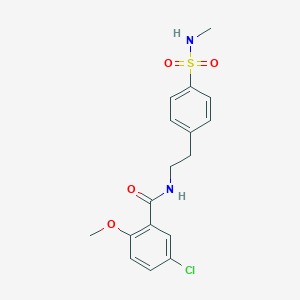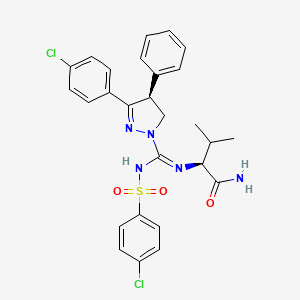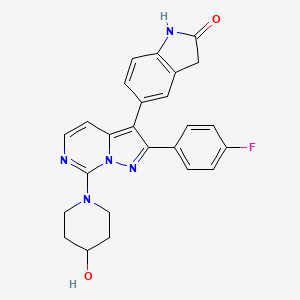
JNJ-61432059
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-61432059 is an orally active and selective negative modulator of the AMPA receptor associated with trans-membrane AMPA regulatory protein γ-8. This compound has shown significant potential in providing robust seizure protection in various anticonvulsant models .
Preparation Methods
The synthetic routes and reaction conditions for JNJ-61432059 involve multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
JNJ-61432059 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JNJ-61432059 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of AMPA receptors.
Biology: Helps in understanding the role of AMPA receptors in neuronal signaling and synaptic plasticity.
Medicine: Potential therapeutic agent for the treatment of epilepsy and other neurological disorders.
Industry: Used in the development of new drugs targeting AMPA receptors
Mechanism of Action
JNJ-61432059 exerts its effects by selectively modulating the AMPA receptor associated with trans-membrane AMPA regulatory protein γ-8. It exhibits time- and dose-dependent receptor occupancy in the mouse hippocampus, resulting in robust seizure protection. The compound acts bifunctionally, negatively affecting GluA1 but exerting positive modulatory action on GluA2-containing AMPA receptors, in a TARP stoichiometry-dependent manner .
Comparison with Similar Compounds
Similar compounds to JNJ-61432059 include:
- LY-3130481
- JNJ-55511118
These compounds share a conserved oxindole isostere, which engages γ-8 by an H-bond to Asn-172. this compound is unique in its bifunctional action, providing both negative and positive modulatory effects depending on the receptor subtype .
Properties
IUPAC Name |
5-[2-(4-fluorophenyl)-7-(4-hydroxypiperidin-1-yl)pyrazolo[1,5-c]pyrimidin-3-yl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O2/c26-18-4-1-15(2-5-18)24-23(16-3-6-20-17(13-16)14-22(33)28-20)21-7-10-27-25(31(21)29-24)30-11-8-19(32)9-12-30/h1-7,10,13,19,32H,8-9,11-12,14H2,(H,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIJVELUZWBFEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC3=C(C(=NN32)C4=CC=C(C=C4)F)C5=CC6=C(C=C5)NC(=O)C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does JNJ-61432059 interact with its target and what are the downstream effects?
A: this compound acts as a selective negative modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8) [, ]. Specifically, it binds to the AMPAR/γ-8 complex, decreasing receptor activity. This interaction is thought to be mediated by a conserved oxindole isostere within the this compound structure, which forms a hydrogen bond with Asn-172 of the γ-8 subunit []. This binding event ultimately reduces neuronal excitability, offering a potential mechanism for seizure suppression.
Q2: What is the relationship between the structure of this compound and its activity?
A: this compound is a pyrazolo[1,5-c]pyrimidine derivative, a structural feature that emerged from structure-activity relationship (SAR) studies aimed at improving upon earlier imidazopyrazine leads []. This modification significantly enhanced the compound's microsomal stability and reduced efflux liabilities, contributing to its favorable pharmacological profile. The conserved oxindole isostere within its structure plays a crucial role in binding to the γ-8 subunit, further underscoring the importance of specific structural features for its activity and selectivity [].
Q3: What evidence supports the in vivo efficacy of this compound?
A: Following oral administration, this compound demonstrated time- and dose-dependent AMPAR/γ-8 receptor occupancy in the hippocampus of mice []. This occupancy translated to robust seizure protection in preclinical models of epilepsy, including the corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models. These findings highlight the potential of this compound as a therapeutic agent for epilepsy, particularly temporal lobe epilepsy where TARP γ-8 is highly expressed.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B608160.png)
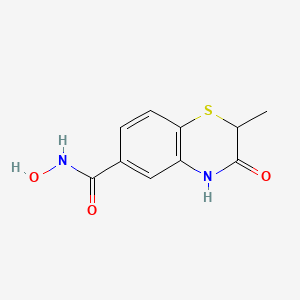
![(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B608162.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)
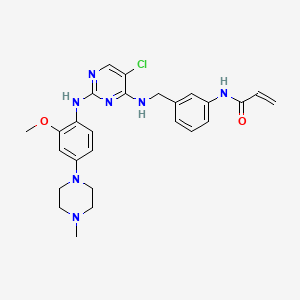
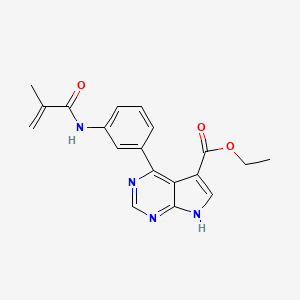
![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)
